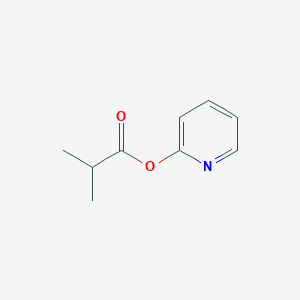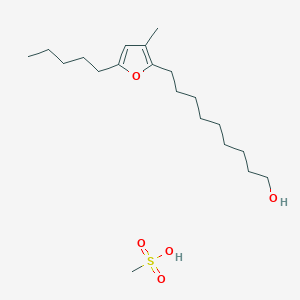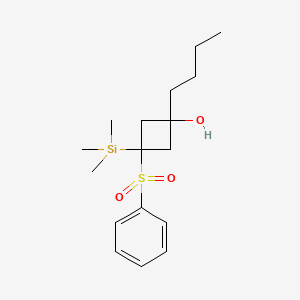
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that are known for their unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . Another approach involves the use of copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes to synthesize enantioenriched cyclobutanes .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This could include the use of palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides to provide structurally diversified products . The reaction conditions would be carefully controlled to ensure the desired product is obtained in high yield and with minimal by-products.
化学反応の分析
Types of Reactions
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzenesulfonyl, butyl, and trimethylsilyl groups provides multiple reactive sites for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or ketones, while reduction reactions could produce alcohols or alkanes. Substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized cyclobutane derivatives.
科学的研究の応用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism by which 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol
- 3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol
Uniqueness
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol is unique due to the presence of the butyl group, which distinguishes it from other similar compounds that may have different alkyl or aryl groups attached to the cyclobutane ring
特性
CAS番号 |
88068-15-9 |
|---|---|
分子式 |
C17H28O3SSi |
分子量 |
340.6 g/mol |
IUPAC名 |
3-(benzenesulfonyl)-1-butyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C17H28O3SSi/c1-5-6-12-16(18)13-17(14-16,22(2,3)4)21(19,20)15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |
InChIキー |
MTZBPUCDIZIKFE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)

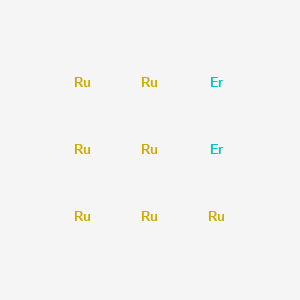

![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
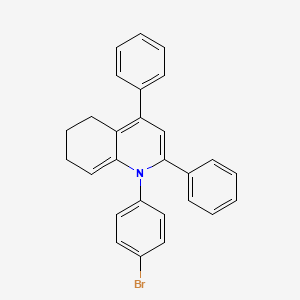
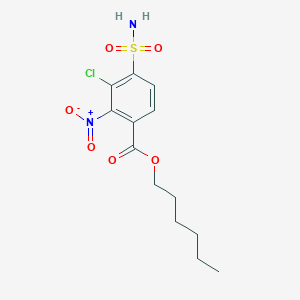
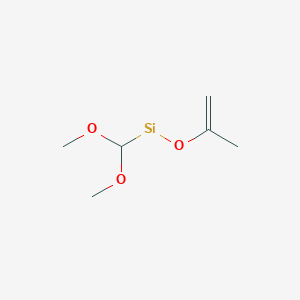
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
